molecular formula C22H34N6O9 B1649473 Maleimide-DOTA CAS No. 1006711-90-5

Maleimide-DOTA

Cat. No.: B1649473
CAS No.: 1006711-90-5
M. Wt: 526.5
InChI Key: AUTDIWAXETZSGJ-UHFFFAOYSA-N
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Description

Maleimide-DOTA is a compound that combines the functionalities of maleimide and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Maleimide is known for its ability to react with thiol groups, forming stable thioether bonds, while DOTA is a well-known chelating agent used to bind metal ions, particularly gadolinium, for applications in magnetic resonance imaging (MRI). The combination of these two functionalities makes this compound a versatile compound in bioconjugation and imaging applications .

Mechanism of Action

Target of Action

Maleimide-DOTA, also known as Maleimido-mono-amide-DOTA, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies to which it is attached. These antibodies are designed to target specific antigens on the surface of cancer cells .

Mode of Action

This compound acts as a linker molecule in ADCs . It connects the antibody to the cytotoxic drug . The Maleimide group in the molecule reacts with a thiol group in the antibody, forming a stable bond . This allows the cytotoxic drug to be delivered directly to the cancer cells, reducing the impact on healthy cells .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those related to the targeted delivery of cytotoxic drugs in ADCs . The ADC, with the help of the this compound linker, binds to the specific antigen on the cancer cell. Upon internalization by the cell, the cytotoxic drug is released, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the ADC it is part of . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC influence the bioavailability of the cytotoxic drug .

Result of Action

The result of this compound’s action is the targeted delivery of cytotoxic drugs to cancer cells . By linking the drug to an antibody that specifically recognizes cancer cells, the impact on healthy cells is minimized . This targeted approach can lead to more effective treatment outcomes with fewer side effects .

Action Environment

The action environment can influence the efficacy and stability of this compound. Factors such as pH, temperature, and the presence of other biological molecules can affect the stability of the this compound linker and the ADC . Research is ongoing to develop linkers that are stable under a wide range of conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Maleimide-DOTA typically involves the conjugation of maleimide to DOTA through a series of chemical reactions. One common method is the reaction of maleimide with a thiol-functionalized DOTA derivative. This reaction is usually carried out in a neutral aqueous solution, resulting in the formation of a stable thioether bond .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of maleimide and DOTA derivatives, followed by their conjugation under controlled conditions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N6O9/c29-17(23-3-4-28-18(30)1-2-19(28)31)13-24-5-7-25(14-20(32)33)9-11-27(16-22(36)37)12-10-26(8-6-24)15-21(34)35/h1-2H,3-16H2,(H,23,29)(H,32,33)(H,34,35)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTDIWAXETZSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006711-90-5
Record name Matraxetan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1006711905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MATRAXETAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVM7E8Z3VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Maleimide-DOTA highlighted in these research papers?

A1: The research papers consistently demonstrate the utility of this compound as a bifunctional chelating agent. [, , , , , ] It facilitates the attachment of radiometals, like ¹¹¹Indium (¹¹¹In) or Gadolinium (Gd(III)), to proteins and peptides for in vivo imaging and biodistribution studies.

Q2: Can you provide a specific example of how this compound has been used in research?

A2: In a study exploring Shiga toxin B-subunit as a potential drug delivery vehicle, this compound enabled the site-specific labeling of the B-subunit variant with ¹¹¹In. [] This labeling strategy allowed researchers to track the biodistribution of the modified toxin in mice, revealing accumulation in the kidneys, lungs, and importantly, tumor tissues.

Q3: How does the structure of this compound contribute to its function?

A3: this compound consists of two key components: * DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid): This acts as a chelating agent, effectively binding to metal ions like ¹¹¹In and Gd(III). [, , , ]* Maleimide: This group reacts specifically with thiol groups, commonly found on cysteine residues within proteins. [, , ]

Q4: Are there any challenges or limitations associated with using this compound?

A4: One study revealed that the presence of a hexahistidine (His₆) tag on a DARPin (Designed Ankyrin Repeat Protein) construct, alongside the this compound, led to increased non-target specific uptake in vivo. [] This highlights the importance of considering the overall protein structure and potential interactions when utilizing this compound for bioconjugation.

Q5: What types of analytical techniques are used to characterize this compound conjugates?

A5: Researchers employ a range of methods to analyze this compound conjugates, including:* Mass spectrometry (LC/MS): This technique determines the chelator/antibody ratio (CAR) and analyzes the distribution of different conjugate species. []* Electron paramagnetic resonance (EPR) spectroscopy: This method, in conjunction with Gd(III)-labeled this compound, helps probe protein conformations and measure distances between labeled sites. [, , ]* Isoelectric focusing (IEF) and SDS-PAGE: These techniques assess the impact of this compound conjugation on the charge and size of the target protein. []

Q6: What future research directions involving this compound seem promising based on the provided papers?

A6: The research highlights the potential of this compound in the development of targeted imaging agents and drug delivery systems. Further exploration of this compound conjugated proteins and peptides, particularly in the context of cancer treatment and diagnosis, appears promising. [, , ] Additionally, optimizing the design of this compound conjugates to minimize non-specific binding and enhance target specificity is crucial for advancing their clinical application. []

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